
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a piperazine ring fused to a dihydropyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which may explain some of their biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
Dihydropyrimidinones: Compounds with a similar core structure, often used in medicinal chemistry.
Benzothiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperazine ring and a dihydropyrimidinone core. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-(2-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-7-5-10-2-3-13(7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
JNJUGLSKKQDOBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1C2=CC(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


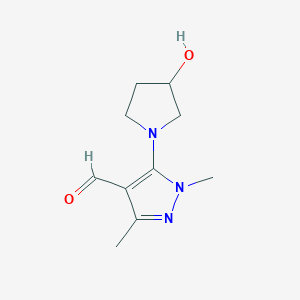
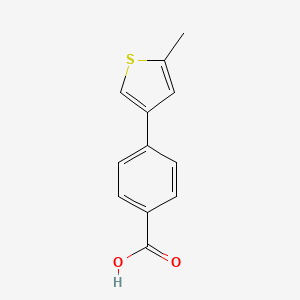
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
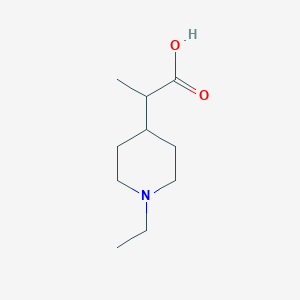
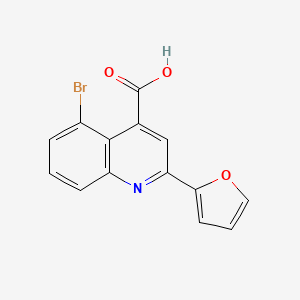




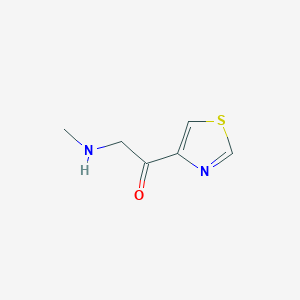
![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)



